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Compound of Interest

Compound Name: N3-PEG2-Tos

Cat. No.: B8221116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, N3-PEG2-
Tos. It details its chemical and physical properties, outlines its core applications in

bioconjugation, and provides generalized experimental protocols for its use.

Core Properties of N3-PEG2-Tos
N3-PEG2-Tos, also known as 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a

heterobifunctional linker containing two distinct reactive groups at opposite ends of a short,

hydrophilic polyethylene glycol (PEG) spacer. The azide (N3) group serves as a handle for

"click chemistry," while the tosylate (Tos) group is an excellent leaving group for nucleophilic

substitution reactions. This dual reactivity allows for the sequential and controlled conjugation

of two different molecules.

Quantitative Data Summary
The key quantitative properties of N3-PEG2-Tos are summarized in the table below for easy

reference.
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Property Value Source(s)

Molecular Weight 285.32 g/mol [1][2]

Molecular Formula C₁₁H₁₅N₃O₄S [1][2][3]

CAS Number 182347-24-6 [1][2][3]

Appearance Colorless to light yellow liquid [1][2]

Purity Typically ≥95% [1][2]

Chemical Functionality and Applications
The utility of N3-PEG2-Tos stems from its two orthogonal reactive ends, enabling a two-step

conjugation strategy.

Tosylate Group: The tosyl group is a well-established leaving group in organic synthesis. It is

readily displaced by nucleophiles such as amines (-NH2), thiols (-SH), or hydroxides (-OH).

This reaction is typically used in the first conjugation step to attach the linker to a protein,

peptide, or small molecule containing a primary amine.

Azide Group: The azide group is chemically stable under most conditions but reacts

specifically and efficiently with terminal alkyne groups in the presence of a copper(I) catalyst.

This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the

most common form of "click chemistry". It forms a highly stable triazole linkage.

This dual functionality makes the linker ideal for applications such as the synthesis of Antibody-

Drug Conjugates (ADCs), PROTACs, and other complex bioconjugates where precise control

over the linkage is critical.

Experimental Workflows and Methodologies
The following sections provide generalized protocols for the sequential reactions involving N3-
PEG2-Tos. Note: These are representative workflows and must be optimized for the specific

molecules and experimental conditions used.

Logical Workflow for Bioconjugation
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The diagram below illustrates a typical workflow for using N3-PEG2-Tos to conjugate a primary

amine-containing molecule (Molecule A) with an alkyne-containing molecule (Molecule B).

Step 1: Nucleophilic Substitution

Step 2: Click Chemistry (CuAAC)

Purification

Molecule A
(with -NH2 group)

N3-PEG2-[Molecule A]
Intermediate

 + Linker
(Base, Solvent)

N3-PEG2-Tos

Final Conjugate
[Molecule B]-Linker-[Molecule A]

 + Molecule B
(Cu(I) catalyst, Ligand)

Molecule B
(with Alkyne group)

Purification
(e.g., SEC, HPLC)

Click to download full resolution via product page

General workflow for conjugating two molecules using N3-PEG2-Tos.

Experimental Protocol: Step 1 - Tosylate Displacement
with an Amine
This protocol describes the conjugation of N3-PEG2-Tos to a molecule containing a primary

amine.

Materials:
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Amine-containing molecule ("Molecule A")

N3-PEG2-Tos

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Reaction vessel and magnetic stirrer

Inert gas atmosphere (e.g., Argon or Nitrogen)

Methodology:

Dissolve Molecule A in the anhydrous solvent within the reaction vessel under an inert

atmosphere.

Add 1.5 to 2.0 molar equivalents of the non-nucleophilic base (e.g., TEA) to the solution and

stir.

In a separate vial, dissolve 1.2 molar equivalents of N3-PEG2-Tos in the same anhydrous

solvent.

Add the N3-PEG2-Tos solution dropwise to the stirring solution of Molecule A.

Allow the reaction to proceed at room temperature for 2-16 hours. Reaction progress should

be monitored by an appropriate method (e.g., TLC or LC-MS).

Upon completion, the reaction mixture can be quenched with water. The product is then

extracted using an organic solvent.

The organic layers are combined, washed (e.g., with brine), dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

The resulting intermediate (N3-PEG2-Molecule A) should be purified, typically via column

chromatography.
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Experimental Protocol: Step 2 - Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate and

an alkyne-containing molecule.[2][3]

Materials:

Azide-functionalized intermediate (N3-PEG2-Molecule A)

Alkyne-containing molecule ("Molecule B")

Copper(II) Sulfate (CuSO₄)

Sodium Ascorbate

Copper-stabilizing ligand (e.g., THPTA or TBTA)

Solvent system (e.g., PBS, water, DMSO/water mixtures)

Methodology:

Prepare stock solutions:

Copper(II) Sulfate (e.g., 20-100 mM in water).[2]

Ligand (e.g., 100-200 mM THPTA in water).[2]

Sodium Ascorbate (e.g., 100-300 mM in water, prepared fresh).[2][3]

N3-PEG2-Molecule A and Molecule B in a suitable solvent (e.g., DMSO or reaction buffer).

In a reaction tube, combine the N3-PEG2-Molecule A and a slight molar excess (e.g., 1.1 to

1.5 equivalents) of Molecule B in the chosen buffer or solvent.

Prepare the catalyst premix: combine the CuSO₄ stock solution with the ligand stock solution

(a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[2] Vortex briefly and let it stand for a few

minutes.
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Add the catalyst premix to the reaction mixture containing the azide and alkyne.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

Protect the reaction from light and allow it to incubate at room temperature for 30 minutes to

2 hours.[3]

Monitor the reaction for completion (e.g., by LC-MS).

The final conjugate can be purified using methods appropriate for the molecules involved,

such as Size Exclusion Chromatography (SEC), affinity chromatography, or Reverse-Phase

HPLC.

Reaction Mechanisms
The chemical transformations underlying the use of N3-PEG2-Tos are well-established

reactions in organic chemistry.

Core chemical reactions of the N3-PEG2-Tos linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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